Terrequinone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

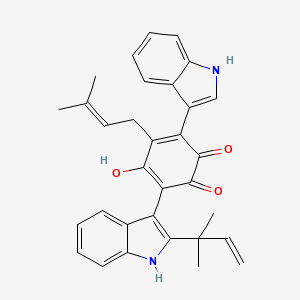

Terrequinone A is a bisindole alkaloid that is quinone bearing a hydroxy substituent at position 2, a 3,3-dimethylallyl group at position 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a 1,1-dimethylallyl group at position 2. It has a role as an antineoplastic agent. It is a bisindole alkaloid and a member of monohydroxy-1,4-benzoquinones.

Analyse Des Réactions Chimiques

L-Tryptophan Oxidation (TdiD)

-

TdiD converts L-Trp to indolepyruvate (IPA) via transamination, requiring pyridoxal-5′-phosphate (PLP) as a cofactor .

-

IPA serves as the monomeric precursor for dimerization.

Dimerization (TdiA)

-

TdiA, a tridomain nonribosomal peptide synthetase (A-T-TE), catalyzes the nonoxidative coupling of two IPA molecules .

-

The thioesterase (TE) domain releases DDAQ D, a bis-indolylquinone scaffold .

Prenylation (TdiB/TdiE)

-

First prenylation : TdiB attaches a prenol-derived dimethylallyl pyrophosphate (DMAPP) to the hydroquinone core, forming ochrindole D . This step requires TdiE to prevent off-pathway monoprenylation .

-

Second prenylation : TdiB adds a second prenol group to the indole moiety, yielding this compound .

Metabolic Engineering Insights

Reconstituting the pathway in E. coli revealed critical parameters for optimizing this compound production :

| Parameter | Optimal Condition | Yield | Key Finding |

|---|---|---|---|

| Induction temperature | 25°C | 56 mg/L | Higher protein activity at lower temperatures |

| L-Trp/prenol ratio | 1:3 (molar) | 106.3 mg/L | Excess prenol shifts products from ochrindole D to this compound |

| Phosphopantetheinyl transferase | sfp gene co-expression | 1.54 → 56 mg/L | Post-translational activation of TdiA by sfp enhances dimerization efficiency |

Reaction Byproducts and Regulation

-

Ochrindole D : A monoprenylated intermediate with anti-insect activity, accumulates when prenol is limited .

-

DDAQ D : The non-prenylated precursor exhibits anti-HIV activity but is cytotoxic at high concentrations .

-

TdiC ensures hydroquinone stability for prenylation, while TdiE prevents metabolic bottlenecks by redirecting intermediates .

Challenges in Pathway Engineering

Propriétés

Formule moléculaire |

C32H30N2O3 |

|---|---|

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

5-hydroxy-3-(1H-indol-3-yl)-4-(3-methylbut-2-enyl)-6-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C32H30N2O3/c1-6-32(4,5)31-26(20-12-8-10-14-24(20)34-31)27-28(35)21(16-15-18(2)3)25(29(36)30(27)37)22-17-33-23-13-9-7-11-19(22)23/h6-15,17,33-35H,1,16H2,2-5H3 |

Clé InChI |

NBSHFMWBYVHWNG-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C |

SMILES canonique |

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C |

Synonymes |

terrequinone A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.